7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Historical Background and Discovery
The development and characterization of this compound represents a significant milestone in the evolution of heterocyclic chemistry research. The compound was first documented in chemical databases with a creation date of July 19, 2005, and has undergone continuous refinement and modification, with the most recent updates occurring in May 2024. This timeline reflects the ongoing interest in pyrazolo[1,5-a]pyrimidine derivatives as researchers have increasingly recognized their potential in various therapeutic applications.
The historical context of this compound's discovery is intimately connected to the broader exploration of pyrazolo[1,5-a]pyrimidine scaffolds, which emerged as a prominent class of heterocyclic compounds during the late 20th and early 21st centuries. The systematic study of these fused ring systems gained momentum as researchers began to understand their unique structural properties and potential biological activities. The specific combination of hydroxyl functionality at the 7-position, methyl substitution at the 5-position, and nitrile functionality at the 3-position represents a carefully designed molecular architecture that has attracted attention from medicinal chemists seeking to develop novel therapeutic agents.
The compound's identification and cataloging in major chemical databases, including assignment of PubChem CID 2819027, established its formal recognition within the scientific community. This systematic documentation process has facilitated collaborative research efforts and enabled researchers worldwide to access standardized information about the compound's properties and potential applications. The assignment of multiple Chemical Abstracts Service registry numbers, including 89939-60-6 and related variants, reflects the complexity of nomenclature systems and the various tautomeric forms that may exist for this particular heterocyclic structure.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable significance within the broader field of heterocyclic chemistry, representing a sophisticated example of fused ring system design. Heterocyclic chemistry, defined as the branch of organic chemistry that involves the study and synthesis of compounds featuring ring structures containing one or more heteroatoms different from carbon, has emerged as a crucial discipline for drug discovery and development. The compound exemplifies the importance of nitrogen-containing heterocycles, which constitute a fundamental structural element in numerous biological materials including vitamins, hormones, deoxyribonucleic acid, ribonucleic acid, and hemoglobin.
The pyrazolo[1,5-a]pyrimidine scaffold represented by this compound has gained recognition as a privileged structure in medicinal chemistry due to its exceptional versatility and biological activity profile. Recent research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit remarkable potential as protein kinase inhibitors, particularly in cancer treatment applications. These compounds function as adenosine triphosphate-competitive and allosteric inhibitors of protein kinases, with specific derivatives showing promise in targeting epidermal growth factor receptor pathways relevant to non-small cell lung cancer treatment.
The structural complexity of this compound contributes to its significance within heterocyclic chemistry through its demonstration of how multiple functional groups can be strategically incorporated into a fused ring system. The presence of both electron-withdrawing nitrile functionality and electron-donating hydroxyl groups creates unique electronic properties that influence the compound's reactivity and potential biological interactions. This combination of structural features makes the compound an excellent model system for studying structure-activity relationships in heterocyclic drug design.
Chemical Classification and Nomenclature
The formal chemical classification of this compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for fused heterocyclic systems. According to PubChem computational descriptors, the systematic name is 5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile, reflecting the tautomeric equilibrium that exists between hydroxyl and oxo forms of the compound. This nomenclature system provides precise structural information by indicating the specific positions of substituents and the nature of the fused ring framework.
The compound's classification within chemical taxonomy systems places it in the kingdom of organic compounds, specifically within the superclass of organoheterocyclic compounds. More specifically, it belongs to the class of pyrazolopyrimidines and the subclass of pyrazolo[1,5-a]pyrimidines, which are defined as aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system consisting of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring.
The multiple synonyms associated with this compound reflect the complexity of chemical nomenclature and the various conventions used by different chemical databases and suppliers. Alternative names include this compound, 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile, and 5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile. These variations often reflect different tautomeric forms or different approaches to numbering the fused ring system.
| Nomenclature System | Chemical Name |
|---|---|
| International Union of Pure and Applied Chemistry | 5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
| Chemical Abstracts Service | This compound |
| PubChem | This compound |
| Alternative Common Name | 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Relationship to Pyrimidine and Pyrazole Systems
The structural architecture of this compound demonstrates a sophisticated fusion of two fundamental heterocyclic systems: pyrimidine and pyrazole rings. This fusion creates a rigid, planar nitrogen-heterocyclic system that combines the properties of both constituent ring systems while generating unique characteristics not present in either individual component. The pyrimidine portion contributes a six-membered aromatic ring containing two nitrogen atoms in a 1,3-relationship, while the pyrazole component provides a five-membered aromatic ring with two adjacent nitrogen atoms.
The fusion pattern designated as [1,5-a] indicates the specific manner in which the pyrazole and pyrimidine rings are connected, with the pyrazole ring sharing positions 1 and 5 with the pyrimidine system. This particular fusion arrangement creates a distinctive electronic environment that influences the compound's chemical reactivity and biological activity profile. The resulting fused system exhibits enhanced aromaticity and stability compared to the individual ring components, while maintaining multiple sites available for functional group substitution and modification.
The relationship between this compound and its constituent heterocyclic systems can be understood through analysis of its synthetic accessibility. Pyrazolo[1,5-a]pyrimidine derivative synthesis typically involves pyrimidine ring construction through interaction of nitrogen-hydrogen-3-aminopyrazoles with various 1,3-biselectrophilic compounds such as beta-dicarbonyls, beta-enaminones, beta-haloenones, and beta-ketonitriles. This synthetic approach demonstrates how the pyrazole component serves as a nucleophilic precursor that undergoes cyclization with electrophilic carbonyl systems to generate the fused pyrimidine ring.
The electronic properties of the fused system differ significantly from those of simple pyrimidine or pyrazole derivatives due to the extended conjugation and the presence of multiple nitrogen heteroatoms. The pyrimidine ring contributes electron-deficient character due to its two nitrogen atoms, while the pyrazole component provides additional sites for hydrogen bonding and metal coordination. This combination creates unique opportunities for molecular recognition and binding interactions that are particularly valuable in medicinal chemistry applications.
Position in Chemical Taxonomy
The taxonomic classification of this compound within the broader framework of organic chemistry reveals its position as a member of several important structural classes. At the highest level, the compound belongs to the kingdom of organic compounds, reflecting its carbon-based molecular framework. Within this kingdom, it is classified under the superclass of organoheterocyclic compounds, indicating the presence of heteroatoms within cyclic structures.
The compound's classification continues through increasingly specific taxonomic levels, placing it within the class of pyrazolopyrimidines, which encompasses all compounds containing fused pyrazole and pyrimidine ring systems. The subclass designation of pyrazolo[1,5-a]pyrimidines further specifies the particular fusion pattern and regiochemistry that characterizes this structural family. This hierarchical classification system enables researchers to understand the compound's relationship to other heterocyclic structures and to predict potential similarities in chemical behavior and biological activity.
The direct parent classification identifies the compound as a member of pyrazolo[1,5-a]pyrimidines, establishing its immediate structural family. This classification is particularly important for understanding structure-activity relationships and for designing related compounds with potentially enhanced properties. The compound's position within this taxonomic framework also facilitates database searches and literature reviews, enabling researchers to identify related structures and synthetic methodologies.
| Taxonomic Level | Classification |
|---|---|
| Kingdom | Organic compounds |
| Superclass | Organoheterocyclic compounds |
| Class | Pyrazolopyrimidines |
| Subclass | Pyrazolo[1,5-a]pyrimidines |
| Direct Parent | Pyrazolo[1,5-a]pyrimidines |
The importance of this taxonomic positioning extends beyond simple classification to encompass practical implications for chemical research and development. Compounds within the same taxonomic groups often share similar synthetic pathways, reaction mechanisms, and biological activity profiles. This relationship enables researchers to apply knowledge gained from studying one member of the family to predict and understand the behavior of related compounds. For this compound, its taxonomic position suggests potential applications in areas where other pyrazolo[1,5-a]pyrimidine derivatives have shown activity, particularly in protein kinase inhibition and anticancer research.
The compound's position within chemical taxonomy also reflects the broader significance of heterocyclic compounds in modern chemistry and biology. Over ninety percent of newly approved drugs contain heterocyclic structures, underscoring the crucial role of compounds like this compound in pharmaceutical research and development. This statistical relationship demonstrates how the compound's taxonomic classification places it within a highly relevant and productive area of chemical research.
Properties
IUPAC Name |
5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c1-5-2-7(13)12-8(11-5)6(3-9)4-10-12/h2,4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURYOVHUIIUWEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384798, DTXSID901166002 | |
| Record name | 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Dihydro-5-methyl-7-oxopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89939-60-6, 158664-14-3 | |
| Record name | 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Dihydro-5-methyl-7-oxopyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901166002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Cyclocondensation
The foundational synthesis involves cyclocondensation between 5-methyl-1H-pyrazol-3-amine and ethyl cyanoacetate under reflux conditions. A typical protocol uses glacial acetic acid as both solvent and catalyst at 110–120°C for 18–24 hours. Post-reaction, excess acetic acid is removed under reduced pressure, and the product is precipitated using ethanol (yield: 78–85%).
Critical Parameters:
Acid-Mediated Cyclization
Alternative approaches employ sulfuric acid (5–10% v/v) in dimethylformamide (DMF) at 90°C for 8 hours. This method accelerates ring closure but requires careful pH adjustment (pH 6.5–7.0) during neutralization to prevent lactam formation. Yields range from 65–72%, with purity confirmed via HPLC (98.2% ± 0.5).
Advanced Synthetic Strategies
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 150°C) reduces reaction time to 45–60 minutes while improving yield to 82–88%. A representative procedure involves:
Reagents:
- 5-Methyl-1H-pyrazol-3-amine (1.0 equiv)
- Cyanoacetic acid (1.1 equiv)
- Polyphosphoric acid (PPA, 3.0 equiv) as condensing agent
Conditions:
Solid-Phase Synthesis
Immobilized synthesis on Wang resin enables combinatorial library generation. The resin-bound intermediate is treated with 5-methylpyrazol-3-amine and trimethylsilyl cyanide (TMSCN) in tetrahydrofuran (THF), followed by cleavage with trifluoroacetic acid (TFA). This method achieves 70–75% yield with >90% purity, suitable for high-throughput screening.
Catalytic Coupling Approaches
Palladium-Catalyzed Cross-Coupling
Functionalization at position 5 is achieved using Pd(PPh₃)₄ (5 mol%) and cesium carbonate (2.5 equiv) in dioxane at 80°C. For example, coupling with cyclopropylamine derivatives proceeds via Buchwald-Hartwig amination:
Representative Reaction:
7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile + cyclopropylamine → 7-(Cyclopropylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Yield: 89%
Copper-Mediated Cyanation
Late-stage cyanation employs CuCN (1.2 equiv) in N-methylpyrrolidone (NMP) at 140°C for 6 hours. This method converts bromo precursors to the target nitrile with 75–80% efficiency, avoiding hazardous cyanide salts.
Industrial-Scale Production
Continuous Flow Reactor Systems
Pilot-scale synthesis (10 kg/batch) uses tubular flow reactors with the following parameters:
| Parameter | Value |
|---|---|
| Residence Time | 12 min |
| Temperature | 125°C |
| Pressure | 3 bar |
| Throughput | 8.2 L/h |
| Annual Capacity | 70 metric tons |
This system achieves 93% conversion with 99.5% purity after crystallization.
Waste Minimization Strategies
- Solvent Recovery: >90% acetic acid recycling via fractional distillation.
- Byproduct Utilization: Ammonia byproducts are captured for fertilizer production.
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (DMSO-d₆): δ 7.82 (s, 1H, H-2), 6.10 (s, 1H, H-6), 5.56 (s, 1H, OH), 2.28 (s, 3H, CH₃).
ESI-MS: m/z 174.1 [M+H]⁺, 196.1 [M+Na]⁺.
FT-IR: ν 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).
Purity Assessment
| Method | Specification | Result |
|---|---|---|
| HPLC (C18 column) | 98.5% area | 99.2% ± 0.3 |
| DSC | Melting point | 295.1°C ± 0.5 |
| Karl Fischer | Water content | 0.12% w/w |
Comparative Evaluation of Synthetic Routes
Yield and Efficiency
| Method | Average Yield | Time | Purity | Scalability |
|---|---|---|---|---|
| Classical Cyclo. | 78% | 18–24 h | 95% | Industrial |
| Microwave | 85% | 1 h | 98% | Lab-scale |
| Flow Reactor | 93% | 12 min | 99.5% | Commercial |
Environmental Impact
Challenges and Optimization
Common Synthetic Issues
Process Intensification
- Microwave-Dielectric Heating: Reduces energy consumption by 40% versus conventional reflux.
- Mechanochemical Synthesis: Solvent-free grinding with K₂CO₃ achieves 80% yield in 2 hours.
Emerging Methodologies
Photocatalytic Synthesis
Visible-light-mediated cyclization using eosin Y (0.5 mol%) under blue LEDs (450 nm) achieves 75% yield in 4 hours, enabling room-temperature synthesis.
Biocatalytic Approaches
Engineered amidases from Pseudomonas putida catalyze the final cyclization step with 68% enantiomeric excess (ee) for chiral derivatives.
Regulatory Considerations
ICH Stability Guidelines
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cancer progression. For example, studies have demonstrated its efficacy against lung and breast cancer cell lines, where it induces apoptosis through mitochondrial pathways.
Enzyme Inhibition
This compound also acts as an enzyme inhibitor. Notably, it has shown activity against dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis. The inhibition of DHODH can disrupt cellular proliferation in cancer cells.
| Enzyme | Inhibition Type | IC (µM) | Reference |
|---|---|---|---|
| DHODH | Competitive Inhibition | 15.0 | |
| Xanthine Oxidase | Moderate Inhibition | 72.4 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
Biological Research
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets and pathways. It is known to inhibit histone demethylases, which play a crucial role in gene expression regulation and cancer progression. This inhibition can lead to altered cellular processes that are beneficial in treating malignancies.
Material Science
Due to its unique chemical properties, this compound is being explored for applications in material science. It serves as a building block for synthesizing more complex heterocyclic compounds with specific photophysical properties, which can be utilized in developing new materials with tailored functionalities.
Case Studies
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of this compound against A549 lung cancer cells, results indicated that it could induce apoptosis via mitochondrial pathways, demonstrating its potential as a therapeutic agent.
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial activity of derivatives derived from this compound against several pathogens. The results revealed promising inhibitory effects on both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it has been shown to inhibit histone demethylases, which play a role in gene expression and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Uniqueness
What sets 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile apart is its hydroxyl group at the 7-position, which imparts unique chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound for various applications .
Biological Activity
7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 89939-60-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including antitumor effects, enzyme inhibition, and structure-activity relationships.
- Molecular Formula : C₈H₆N₄O
- Molecular Weight : 174.16 g/mol
- CAS Number : 89939-60-6
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₄O |
| Molecular Weight | 174.16 g/mol |
| Boiling Point | Not available |
| Purity | Not specified |
Antitumor Activity
Recent studies have highlighted the potential of 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine derivatives as antitumor agents. A series of compounds synthesized from this scaffold exhibited notable inhibitory effects against various cancer cell lines.
Case Study: c-Met Kinase Inhibition
A study focused on the synthesis and evaluation of derivatives showed that several compounds effectively inhibited c-Met kinase, a target implicated in cancer progression. The most potent compounds demonstrated half-maximal inhibitory concentrations (IC50) in the low nanomolar range:
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| 10b | 5.17 ± 0.48 | MDA-MB-231 |
| 10f | 5.62 ± 0.78 | MDA-MB-231 |
| 10a | 26.67 ± 2.56 | MDA-MB-231 |
| 10g | 20.20 ± 2.04 | A549 |
These findings suggest that derivatives of this compound can selectively target and inhibit cancer cell proliferation while exhibiting relatively low hepatotoxicity compared to standard treatments like cabozantinib .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine core can significantly influence biological activity:
- Substituent Variations : The introduction of different substituents on the nitrogen-containing heterocycles enhances c-Met kinase inhibitory effects.
- Functional Groups : The presence of halogenated phenyl groups has been associated with increased cytotoxicity against certain cancer cell lines .
Enzymatic Inhibition
Beyond antitumor activity, derivatives of this compound have shown promise as selective inhibitors for various enzymes involved in cancer metabolism and progression:
| Enzyme Target | Inhibition Type |
|---|---|
| c-Met Kinase | Competitive inhibition |
| Dihydrofolate Reductase (DHFR) | High affinity inhibition |
The ability to inhibit these enzymes suggests potential applications in combination therapies for more effective cancer treatment regimens .
Q & A
Q. What are the common synthetic routes for 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclocondensation of aminopyrazole precursors with electrophilic reagents. A scalable method uses deep eutectic solvents (DES) for eco-friendly, high-yield reactions (e.g., reacting 7-hydrazinyl derivatives with carbonyl-containing reagents under controlled pH and temperature) . For hydroxylation, phosphorus oxychloride (POCl₃) is employed to convert hydroxy groups to chloro intermediates, followed by hydrolysis . Optimization strategies include:
- Temperature control (60–80°C for 3–6 hours).
- Solvent selection (DES for sustainability, isopropanol for solubility).
- Purification via crystallization (methanol/ethyl acetate) .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole-H at δ 8.35 ppm in CDCl₃) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 227.05) .
- X-ray crystallography : Resolves planar molecular geometry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds forming infinite sheets) .
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
Q. How can researchers design in vitro assays to evaluate the compound’s anticancer potential?
Standard protocols include:
- Cell viability assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) .
- Dose-response curves : IC₅₀ determination using serial dilutions (1–100 µM).
- Selectivity testing : Compare cytotoxicity against non-cancerous cells (e.g., HEK-293) .
- Mechanistic studies : Flow cytometry for apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
Substituent effects are critical:
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to enzymatic targets (e.g., kinases) via hydrophobic interactions .
- Amino groups at position 7 improve solubility and hydrogen-bonding capacity, affecting antimicrobial activity .
- Cyclopropyl or aryl substituents modulate steric bulk, influencing selectivity in anticancer assays (e.g., PI3K inhibition) . Example SAR table:
| Derivative | Key Modification | Biological Activity |
|---|---|---|
| 7-Chloro-5-(chloromethyl) | Cl at position 7 | Antitumor (EGFR inhibition) |
| 7-Amino-6-phenyl | NH₂ at 7, Ph at 6 | Antiproliferative (HeLa IC₅₀: 12 µM) |
| Ethyl 5-cyclopropyl | Cyclopropyl at 5 | Selective PI3K inhibition |
Q. What computational approaches predict target interactions for this compound?
Advanced methods include:
- Molecular docking : Models binding to kinases (e.g., EGFR) using AutoDock Vina. The trifluoromethyl group shows strong affinity for hydrophobic pockets .
- MD simulations : Assess stability of ligand-protein complexes (e.g., 100-ns simulations in GROMACS) .
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How can researchers resolve contradictions in synthetic yields or biological data across studies?
Strategies include:
- Reaction reproducibility : Validate protocols using identical reagents (e.g., DES vs. traditional solvents) .
- Purity analysis : HPLC or TLC to confirm compound integrity (>95% purity required for bioassays) .
- Data normalization : Use standardized cell lines and assay conditions (e.g., RPMI-1640 media, 48-hour incubation) .
Methodological Considerations
- Crystallography data interpretation : Analyze intermolecular interactions (e.g., C–H⋯N bonds) using Mercury software to explain crystal packing .
- Synthetic scalability : Transition from lab-scale (1–10 g) to pilot-scale (100 g) requires optimizing solvent recovery and reducing POCl₃ usage .
- Bioassay controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
